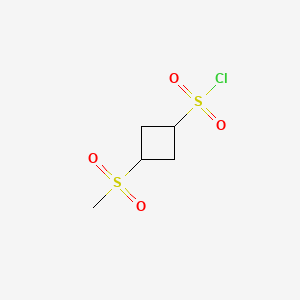
3-Methanesulfonylcyclobutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methanesulfonylcyclobutane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C5H9ClO4S2. This compound is characterized by the presence of two sulfonyl chloride groups attached to a cyclobutane ring. It is a colorless liquid that is soluble in polar organic solvents and is known for its reactivity towards various nucleophiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methanesulfonylcyclobutane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclobutane-1,3-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
On an industrial scale, the production of this compound often involves the chlorination of methanesulfonyl cyclobutane using thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonylcyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to sulfonic acids using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate in an acidic medium is often employed for oxidation reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
3-Methanesulfonylcyclobutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of sulfonamide-based drugs.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-methanesulfonylcyclobutane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler analog with a single sulfonyl chloride group.
Cyclobutane-1,3-disulfonyl chloride: A related compound with two sulfonyl chloride groups attached to a cyclobutane ring.
Tosyl chloride: Another sulfonyl chloride compound commonly used in organic synthesis.
Uniqueness
3-Methanesulfonylcyclobutane-1-sulfonyl chloride is unique due to the presence of both methanesulfonyl and cyclobutane moieties, which confer distinct reactivity and steric properties. This makes it a valuable reagent in the synthesis of complex molecules and the modification of biomolecules.
Properties
Molecular Formula |
C5H9ClO4S2 |
|---|---|
Molecular Weight |
232.7 g/mol |
IUPAC Name |
3-methylsulfonylcyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClO4S2/c1-11(7,8)4-2-5(3-4)12(6,9)10/h4-5H,2-3H2,1H3 |
InChI Key |
NTXNLTFFNNOQPP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CC(C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


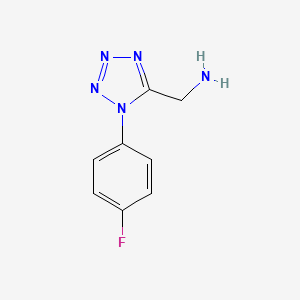
![N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-fluoro-O-(phenylmethyl)-L-tyrosine](/img/structure/B15327560.png)
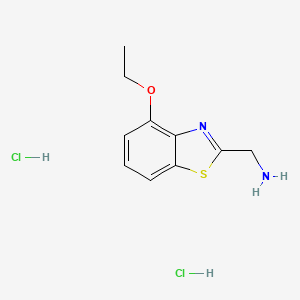

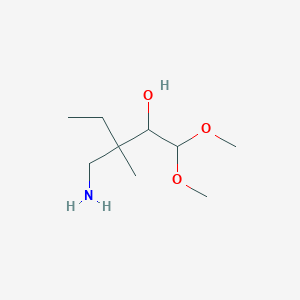
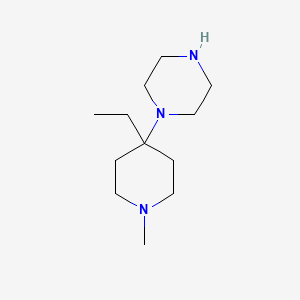

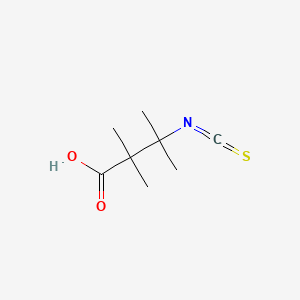

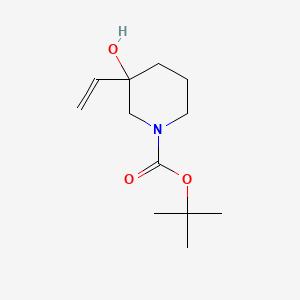
![[3-(3,5-diphenylphenyl)phenyl]boronic acid](/img/structure/B15327625.png)


![4-[(2S,5S)-5-(4-aminophenyl)-1-(4-tert-butylphenyl)pyrrolidin-2-yl]aniline](/img/structure/B15327636.png)
